Cas no 476641-84-6 (4-benzoyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide)

4-Benzoyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound featuring a benzoyl-substituted benzamide core linked to a pyridinyl-thiazole moiety. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of both pyridine and thiazole rings enhances binding affinity to target proteins, while the benzamide group offers versatility for further derivatization. Its well-defined heterocyclic architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound exhibits moderate stability under standard laboratory conditions, facilitating handling in synthetic applications. Its purity and structural specificity support reproducible results in research settings.
4-benzoyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide structure
476641-84-6 structure
Product Name:4-benzoyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
CAS No:476641-84-6
MF:C22H15N3O2S
MW:385.438403367996
CID:5878212
PubChem ID:4123647
Update Time:2025-06-11

4-benzoyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 476641-84-6
    • 4-benzoyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide
    • Oprea1_066656
    • 4-benzoyl-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
    • AKOS002048519
    • F0737-0189
    • 4-benzoyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
    • Inchi: 1S/C22H15N3O2S/c26-20(16-4-2-1-3-5-16)17-6-8-18(9-7-17)21(27)25-22-24-19(14-28-22)15-10-12-23-13-11-15/h1-14H,(H,24,25,27)
    • InChI Key: OMUPWONWQOEVAM-UHFFFAOYSA-N
    • SMILES: S1C=C(C2C=CN=CC=2)N=C1NC(C1C=CC(C(C2C=CC=CC=2)=O)=CC=1)=O

Computed Properties

  • Exact Mass: 385.08849790g/mol
  • Monoisotopic Mass: 385.08849790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 5
  • Complexity: 538
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 100Ų

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4-benzoyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide Related Literature

Additional information on 4-benzoyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

Comprehensive Analysis of 4-benzoyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS No. 476641-84-6)

4-benzoyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS No. 476641-84-6) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the class of benzamide derivatives, which are known for their diverse biological activities. The presence of both pyridine and thiazole rings in its structure makes it a promising candidate for drug discovery, particularly in the fields of kinase inhibition and cancer therapeutics.

Recent studies have highlighted the growing interest in 4-benzoyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide as a potential small molecule inhibitor. Researchers are particularly intrigued by its ability to interact with specific protein targets, which could pave the way for novel treatments for diseases such as autoimmune disorders and neurodegenerative conditions. The compound's molecular weight and lipophilicity are also key factors driving its exploration in drug delivery systems.

In the context of medicinal chemistry, the synthesis of 4-benzoyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide involves multi-step reactions, often starting with the condensation of 4-pyridinecarboxaldehyde with thiosemicarbazide to form the thiazole core. Subsequent acylation with benzoyl chloride derivatives yields the final product. This synthetic route has been optimized to improve yield and purity, making the compound more accessible for research purposes.

The pharmacokinetic properties of 4-benzoyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide are another area of active investigation. Preliminary data suggest that the compound exhibits moderate oral bioavailability and favorable metabolic stability, which are critical for its development as a therapeutic agent. Additionally, its binding affinity to various enzyme targets has been studied using computational modeling and in vitro assays, further validating its potential.

From an industrial perspective, the demand for 4-benzoyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is expected to rise due to its applications in high-throughput screening and drug discovery platforms. Companies specializing in custom synthesis and contract research are increasingly offering this compound to meet the needs of academic and pharmaceutical clients. Its role in precision medicine and personalized therapeutics is also being explored, aligning with current trends in healthcare innovation.

Environmental and safety considerations are paramount when handling 4-benzoyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide. While it is not classified as a hazardous substance, standard laboratory precautions should be followed to ensure safe usage. Proper storage conditions, including protection from light and moisture, are recommended to maintain the compound's stability over time.

In summary, 4-benzoyl-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide (CAS No. 476641-84-6) represents a fascinating area of research with broad implications for drug development and biochemical studies. Its unique structure, combined with its promising biological activities, positions it as a valuable tool for scientists exploring new frontiers in molecular medicine. As research continues, this compound is likely to play an increasingly important role in addressing unmet medical needs and advancing therapeutic innovations.

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